Cas no 1807154-58-0 (Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate)

Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate is a versatile pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—chloromethyl, difluoromethyl, and iodo substituents—enhance reactivity, enabling selective functionalization for complex molecule construction. The electron-withdrawing carboxylate group further stabilizes the core structure while facilitating further derivatization. This compound is particularly valuable in cross-coupling reactions, where the iodine moiety serves as a handle for palladium-catalyzed transformations. The difluoromethyl group contributes to metabolic stability in bioactive molecules, making it a useful precursor in medicinal chemistry. Its well-defined reactivity profile and multifunctional design support efficient synthetic routes in agrochemical and pharmaceutical research.
Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate structure
1807154-58-0 structure
Product Name:Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate
CAS No:1807154-58-0
MF:C9H7ClF2INO2
MW:361.511660814285
CID:4895425
Update Time:2025-06-14

Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate
    • Inchi: 1S/C9H7ClF2INO2/c1-16-9(15)4-2-6(13)14-5(3-10)7(4)8(11)12/h2,8H,3H2,1H3
    • InChI Key: PGCUEZPZPYXMDO-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(=O)OC)=C(C(F)F)C(CCl)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.2

Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029020376-250mg
Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate
1807154-58-0 95%
250mg
$1,019.20 2022-03-31
Alichem
A029020376-500mg
Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate
1807154-58-0 95%
500mg
$1,701.85 2022-03-31
Alichem
A029020376-1g
Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate
1807154-58-0 95%
1g
$3,068.70 2022-03-31

Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate Related Literature

Additional information on Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate

Recent Advances in the Application of Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate (CAS: 1807154-58-0) in Chemical Biology and Pharmaceutical Research

Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate (CAS: 1807154-58-0) is a highly versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a key building block in the construction of heterocyclic compounds, which are pivotal in drug discovery and development. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.

In the context of synthetic chemistry, Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate has been employed as a precursor for the preparation of pyridine-based scaffolds. These scaffolds are integral to the design of kinase inhibitors, which are a major focus in oncology research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of selective JAK2 inhibitors, showcasing its role in targeting hematologic malignancies. The study reported a 70% yield in the key coupling reaction, underscoring the compound's efficiency in complex synthetic pathways.

Beyond its synthetic utility, recent investigations have explored the biological activities of derivatives stemming from Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate. A collaborative research effort between academic and industrial teams revealed that fluorinated pyridine derivatives exhibit potent antimicrobial properties against multidrug-resistant bacterial strains. The presence of the difluoromethyl group was identified as a critical factor in enhancing membrane permeability, leading to improved bioavailability and efficacy. These findings were detailed in a 2024 ACS Infectious Diseases publication, which also highlighted the compound's low cytotoxicity profile in mammalian cells.

In the pharmaceutical sector, the compound's potential as a therapeutic agent has garnered significant attention. Preclinical studies conducted in 2024 evaluated its derivatives as potential candidates for treating neurodegenerative diseases. The iodopyridine moiety was found to interact selectively with tau protein aggregates, a hallmark of Alzheimer's disease. These results, published in Neuropharmacology, suggest a promising avenue for further drug development, although clinical validation remains pending.

Looking ahead, the versatility of Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate continues to inspire innovative research. Its applications in radiopharmaceuticals, particularly in the labeling of diagnostic agents for positron emission tomography (PET), are currently under investigation. Early-stage research indicates that the iodine atom can be replaced with radioactive isotopes, enabling the development of novel imaging probes. This aligns with the growing demand for precision medicine tools in oncology and neurology.

In conclusion, Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-carboxylate (CAS: 1807154-58-0) represents a critical intermediate with broad applications in chemical biology and pharmaceutical research. Its role in synthesizing bioactive molecules, coupled with its emerging therapeutic potential, positions it as a compound of significant interest for future studies. Continued exploration of its derivatives and mechanisms of action will likely yield further breakthroughs in drug discovery and development.

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